molecular formula C8H9Cl2N3 B2516690 (5-chloro-1H-indazol-3-yl)methanamine hydrochloride CAS No. 1801257-24-8

(5-chloro-1H-indazol-3-yl)methanamine hydrochloride

Cat. No.: B2516690
CAS No.: 1801257-24-8
M. Wt: 218.08
InChI Key: MPOSGKLUNWIIRB-UHFFFAOYSA-N
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Description

(5-chloro-1H-indazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position of the indazole ring and a methanamine group at the 3rd position, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(5-chloro-1H-indazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indazole derivatives valuable for treatment development .

Mode of Action

It’s known that indazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets, leading to changes that result in these effects.

Biochemical Pathways

Indazole derivatives have been associated with a wide variety of biological properties . The inhibition, regulation, and/or modulation of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk, play a role in the treatment of diseases induced by these kinases, such as cancer .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach to study these properties and their relationship . It’s an indispensable component of drug discovery and development .

Result of Action

Given the broad spectrum of biological activities associated with indazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s important to note that environmental factors can affect cancer by changing DNA methylation , which could potentially influence the action of this compound.

Preparation Methods

The synthesis of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindazole and formaldehyde.

    Reaction Conditions: The reaction involves the formation of an intermediate compound through a condensation reaction between 5-chloroindazole and formaldehyde in the presence of a suitable catalyst.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (5-chloro-1H-indazol-3-yl)methanamine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.

Chemical Reactions Analysis

(5-chloro-1H-indazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methanamine group.

    Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Comparison with Similar Compounds

(5-chloro-1H-indazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    (5-methyl-1H-indazol-3-yl)methanamine: This compound has a methyl group instead of a chlorine atom at the 5th position, which may result in different chemical and biological properties.

    (5-bromo-1H-indazol-3-yl)methanamine:

    (5-fluoro-1H-indazol-3-yl)methanamine: The fluorine atom at the 5th position can influence the compound’s stability and interactions with biological targets.

Properties

IUPAC Name

(5-chloro-2H-indazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOSGKLUNWIIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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